N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure, “(E)-2-(3-Hydroxy-4-Methoxybenzylidene)Hydrazinecarbothioamide”, was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol .Molecular Structure Analysis
The molecular formula of “N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide” is C8H10ClN3OS. Its average mass is 231.702 Da, and its monoisotopic mass is 231.023315 Da .Mechanism of Action
Target of Action
N-(4-Chloro-3-methoxyphenyl)hydrazinecarbothioamide is a type of Schiff base thiosemicarbazone derivative . Thiosemicarbazones are known to possess a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties . .
Mode of Action
Thiosemicarbazones, in general, are known to interact with various biological targets due to their ability to form complexes with transition metals, which can interfere with the function of essential metalloenzymes in microorganisms .
Biochemical Pathways
Thiosemicarbazones are known to interfere with various biochemical processes in microorganisms, leading to their antimicrobial effects .
Result of Action
This compound is part of a series of Schiff base thiosemicarbazone derivatives that have been synthesized and tested for their potential as antibacterial, antifungal, and antitubercular agents . The structure-activity relationship (SAR) studies of these derivatives indicate the vital role of lipophilicity as a major factor in enhancing the biological activity of these compounds .
Properties
IUPAC Name |
1-amino-3-(4-chloro-3-methoxyphenyl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3OS/c1-13-7-4-5(2-3-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKOEOOMMWZQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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